molecular formula C13H18Br2N2O B602075 Ambroxol CAS No. 107814-37-9

Ambroxol

Cat. No. B602075
M. Wt: 378.108
InChI Key:
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Description

Ambroxol is a medication used for airway secretion clearance therapy . It is a secretolytic agent used in the treatment of respiratory diseases associated with viscid or excessive mucus . It is the active ingredient of Mucosolvan, Lasolvan, or Mucoangin . It works to thin down and break up phlegm (sputum) and is used to clear congestion in the treatment of respiratory diseases which have thick phlegm or too much phlegm .


Synthesis Analysis

Ambroxol synthesis involves three unit reactions: reduction, bromination, and reductive amination . The process starts with o-nitrobenzaldehyde as a raw material and ethanol as a solvent in the presence of iron powder and trace concentrated hydrochloric acid to generate o-aminobenzaldehyde . This is then brominated in the presence of bromine and hydrogen peroxide to obtain 3,5-dibromo-2-aminobenzaldehyde . The final step involves reacting 3,5-dibromo-2-aminobenzaldehyde with trans-p-aminocyclohexanol in methanol, followed by the addition of sodium borohydride for reaction to produce ambroxol .


Molecular Structure Analysis

The molecular formula of Ambroxol is C13H18Br2N2O . It belongs to the C2/c crystallographic group . Solid-state density functional theory (ss-DFT) calculations resulted in 40 vibrational normal modes up to wavenumber 110 cm-1 .


Chemical Reactions Analysis

Ambroxol has been found to be a heat-stable and humidity-sensitive drug . It was found that polyvinyl pyrrolidone and Mg stearate affect the thermal stability of Ambroxol . At the same time, lactose monohydrate contributes to faster degradation of Ambroxol and change in decomposition mechanism .


Physical And Chemical Properties Analysis

Ambroxol is a solid substance with a molecular weight of 378.1 . It is soluble in DMSO at a concentration of 10mM .

Scientific Research Applications

  • Bronchopulmonary Diseases Treatment : Ambroxol has been a staple in treating acute and chronic respiratory diseases. It is known for its expectorant properties and has potential applications in severe pulmonary diseases, intensive care, anti-infective therapies (especially against biofilm-producing pathogens), and rare diseases like lysosomal storage diseases. However, conclusive evidence for its effectiveness in these new applications is still pending (Plomer & de Zeeuw, 2017).

  • Severe Pneumonia Treatment : High-dose Ambroxol treatment in severe pneumonia shows promising therapeutic efficacy. It enhances pulmonary function and reduces infection control time, ICU stays, and overall hospitalization duration, leading to higher patient satisfaction with nursing care (Wang, Sun, & Hu, 2019).

  • Chronic Bronchitis : Ambroxol's traditional use as a mucolytic agent in chronic bronchitis has been reassessed, but a study found no significant advantage over placebo (Guyatt, Townsend, Kazim, & Newhouse, 1987).

  • Anti-Inflammatory Effects : Ambroxol demonstrates anti-inflammatory actions, reducing cytokine release from blood and bronchoalveolar mononuclear cells. This suggests its potential role in managing inflammation in respiratory diseases (Pfeifer, Zissel, Kienast, & Müller‐Quernheim, 1997).

  • Local Anesthetic Effects : Ambroxol has been identified as having local anesthetic effects, potentially useful in treating sore throat and pharyngitis associated with common colds (Beeh, Beier, Esperester, & Paul, 2008).

  • Radiopharmaceutical Applications : The synthesis of labeled Ambroxol and its major metabolites for potential use in radiopharmaceutical applications has been explored, broadening the scope of its scientific applications (Latli et al., 2009).

  • Central Nervous System (CNS) Drug Potential : Studies on Ambroxol's effects on neuronal voltage-gated Na+ and Ca2+ channels indicate that it may have applications in reducing chronic inflammatory and neuropathic pain. However, its direct effects on the CNS are considered limited at clinically relevant concentrations (Weiser, 2008).

  • Pediatric Respiratory Disease Treatment : Ambroxol is effective and well-tolerated in treating pediatric patients with acute and chronic respiratory diseases, showing significant benefits across various age groups, including infants (Kantar et al., 2020).

  • Neuropathic Pain Management : Ambroxol has emerged as a potential treatment for neuropathic pain due to its mechanism of action in blocking voltage-gated sodium channels in sensory neurons (Russo et al., 2022).

  • Transdermal Drug Delivery : Development of Ambroxol gels for enhanced transdermal delivery has been investigated, offering a method to avoid systemic adverse effects associated with oral administration (Cho, Choi, & Shin, 2008).

  • Ion Transport Modulation in Airway Epithelia : Ambroxol modifies ion transport in human airway epithelia, affecting Cl- and HCO3- secretions, which has implications for its action on bronchial epithelial cells (Hasegawa et al., 2006).

Future Directions

A large-scale phase 3 clinical trial of Ambroxol is set to begin following promising results reported at phase 2 in 2020 . The trial aims to establish Ambroxol’s potential to slow the progression of Parkinson’s disease .

properties

IUPAC Name

4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Br2N2O/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10/h5-6,10-11,17-18H,1-4,7,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDGDEWWOUBZPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022583, DTXSID60860228
Record name Ambroxol
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Record name cis-Ambroxol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60860228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>56.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085991
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Mechanism of Action

Ambroxol is a mucolytic agent. Excessive Nitric oxide (NO) is associated with inflammatory and some other disturbances of airways function. NO enhances the activation of soluble guanylate cyclase and cGMP accumulation. Ambroxol has been shown to inhibit the NO-dependent activation of soluble guanylate cyclase. It is also possible that the inhibition of NO-dependent activation of soluble guanylate cyclase can suppress the excessive mucus secretion, therefore it lowers the phlegm viscosity and improves the mucociliary transport of bronchial secretions.
Record name Ambroxol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06742
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Product Name

Ambroxol

CAS RN

18683-91-5, 107814-37-9
Record name Ambroxol [INN:BAN]
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Record name Ambroxol, cis-
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Record name Ambroxol
Source DrugBank
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Record name Ambroxol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-Ambroxol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ambroxol
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Record name AMBROXOL
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Record name AMBROXOL, CIS-
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Melting Point

233-234.5
Record name Ambroxol
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URL https://www.drugbank.ca/drugs/DB06742
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